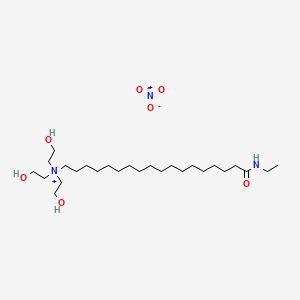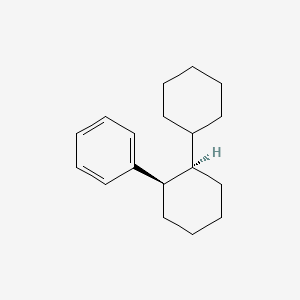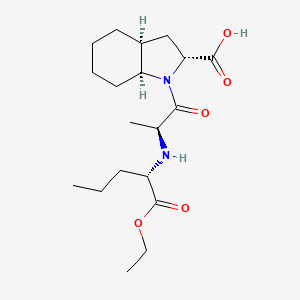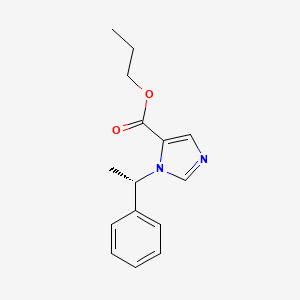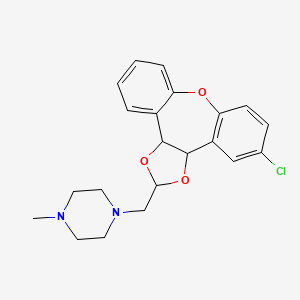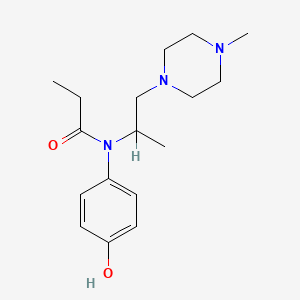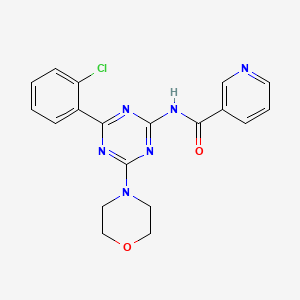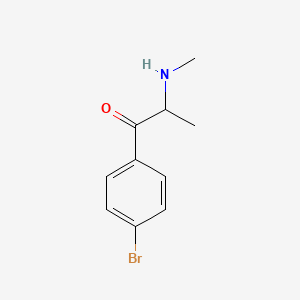
4-Bromomethcathinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethcathinone typically involves the bromination of methcathinone. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a bromobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions: 4-Bromomethcathinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted cathinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity and properties of halogenated cathinones.
作用机制
4-Bromomethcathinone exerts its effects primarily by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This mechanism is similar to that of many antidepressants. The compound’s interaction with serotonin and norepinephrine transporters is believed to be the primary pathway through which it influences mood and behavior .
相似化合物的比较
4-Chloromethcathinone: Similar in structure but with a chlorine atom instead of bromine.
4-Ethylmethcathinone: Features an ethyl group in place of the bromine atom.
4-Fluoromethcathinone: Contains a fluorine atom instead of bromine.
Uniqueness: 4-Bromomethcathinone is unique due to its specific halogen substitution, which influences its pharmacological properties and reactivity. The bromine atom contributes to its distinct interaction with neurotransmitter transporters, differentiating it from other halogenated cathinones .
属性
CAS 编号 |
486459-03-4 |
|---|---|
分子式 |
C10H12BrNO |
分子量 |
242.11 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3 |
InChI 键 |
OOJXMFNDUXHDOV-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


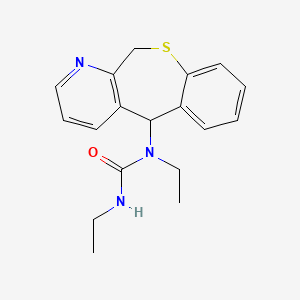
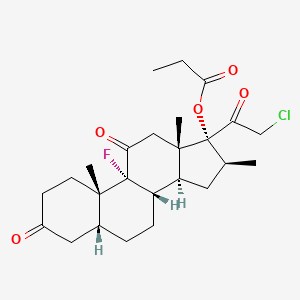
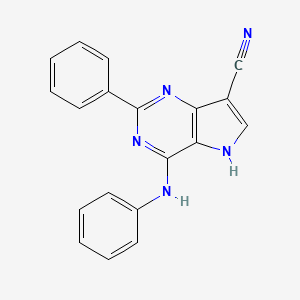
![2-[4-(4-chlorophenoxy)-3,5-dimethylpyrazol-1-yl]-4-pyridin-2-ylpyrimidine](/img/structure/B12749323.png)
